molecular formula C5H3ClN4 B1279933 4-Amino-6-chloropyrimidine-5-carbonitrile CAS No. 60025-09-4

4-Amino-6-chloropyrimidine-5-carbonitrile

Cat. No. B1279933
CAS RN: 60025-09-4
M. Wt: 154.56 g/mol
InChI Key: MAVMFCKRFRCMLE-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyrimidine-5-carbonitrile (4ACPC) is a chemical compound that has been found to have a wide range of applications in scientific research and laboratory experiments. 4ACPC is a heterocyclic compound and is a derivative of pyrimidine. It is a white, crystalline solid that is soluble in organic solvents. Its chemical formula is C₅H₃ClN₂.

Scientific Research Applications

Molecular Structure Analysis

  • Raman and Infrared Spectroscopy : A study by Abuelela et al. (2016) investigated the molecular structure of 4-Amino-6-chloropyrimidine-5-carbonitrile using Raman and infrared spectroscopy. The research provided insights into the vibrational features of the compound and identified two tautomers. This analysis enhances the understanding of its molecular geometry, crucial for various scientific applications (Abuelela et al., 2016).

Synthesis and Antimicrobial Activity

  • Synthesis and Antibacterial Properties : Rostamizadeh et al. (2013) and Bhat et al. (2021) explored the synthesis of derivatives of this compound and evaluated their antibacterial activities. These studies indicate the potential of this compound in developing new antibacterial agents (Rostamizadeh et al., 2013); (Bhat et al., 2021).

Antitumor Properties

  • Antitumor Activities : The research by Taher and Helwa (2012) and Tiwari et al. (2016) demonstrates the potential antitumor activities of 4-chloro-pyrimidine-5-carbonitriles and its derivatives. These findings are significant for the development of new anticancer therapies (Taher & Helwa, 2012); (Tiwari et al., 2016).

Green Chemistry and Synthesis Methods

  • Eco-Friendly Synthesis Techniques : Studies by Karati et al. (2022) and Rostamizadeh and Nojavan (2014) have developed sustainable and efficient methodologies for synthesizing this compound derivatives. These methods emphasize environmentally friendly approaches in chemical synthesis, highlighting the compound's role in advancing green chemistry practices (Karati et al., 2022); (Rostamizadeh & Nojavan, 2014).

Safety and Hazards

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA replication and repair processes. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific target sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with its natural substrate. This inhibition leads to a decrease in DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

4-amino-6-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMFCKRFRCMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483831
Record name 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60025-09-4
Record name 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The white solid, 4,6-dichloropyrimidine-5-carbonitrile (5.82 g, 33.5 mmol) was dissolved in THF (66.9 mL) in a 500 mL round-bottom flask and to the mixture was bubbled through ammonia gas (0.570 g, 33.5 mmol) for 3 min in 10 min intervals with stirring. After 50 min, a white precipitate (ammmonium chloride) was filtered and the solid was washed with THF (100 mL). To the filtrate was added silica gel and concd under reduced pressure. The mixture was purified by silica gel column chromatography on a 120 g of Redi-Sep™ column using 0 to 100% gradient of EtOAc in hexane over 27 min and then 100% isocratic of EtOAc in hexane for 20 min as eluent to give 4-amino-6-chloropyrimidine-5-carbonitrile as an off-white solid. The off-white solid was suspended in EtOAc-hexane (1:1, 20 mL), filtered, washed with EtOAc-hexane (1:1, 30 mL), and dried to give 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid: 1H NMR (500 MHz, DMSO-d6) δ ppm 7.91-8.77 (3 H, m); Mass Spectrum (ESI) m/e=154.9 (M+1).
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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